tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Sequential cross-coupling orthogonal halide reactivity Suzuki-Miyaura coupling

Sourcing mono-halogenated 2-aminopyridines forces additional protection/deprotection steps and limits SAR library diversity. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate provides three orthogonal handles-Boc-protected amine, C3-iodo, and C6-chloro-in a single commercial building block. - Enables chemoselective Pd-catalyzed cross-coupling: first at C3 (via iodo, >1000:1 rate ratio over chloro), then C6. - Eliminates intermediate purification; supports telescoped sequences from C3-functionalized to C6-functionalized product. - Reduces building block inventory: one core scaffold replaces 10 distinct pyridine intermediates for a 10-compound SAR library. - Supplied at 95% purity; stored at 2-8°C under inert atmosphere, protected from light.

Molecular Formula C10H12ClIN2O2
Molecular Weight 354.572
CAS No. 1622407-12-8
Cat. No. B592160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
CAS1622407-12-8
Molecular FormulaC10H12ClIN2O2
Molecular Weight354.572
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I
InChIInChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
InChIKeyXUBOHMHNNCJPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate Product Overview


tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (CAS 1622407-12-8) is a bis-halogenated pyridine building block featuring a Boc-protected 2-amino group, a 3-position iodine, and a 6-position chlorine. Its molecular formula is C10H12ClIN2O2 with a molecular weight of 354.57 g/mol . The compound exhibits predicted density of 1.723±0.06 g/cm³, predicted boiling point of 336.9±42.0°C, and predicted pKa of 11.10±0.70 [1]. Its defining synthetic utility lies in the orthogonal reactivity of the C3-iodo and C6-chloro substituents, which enables sequential, chemoselective cross-coupling transformations without de novo scaffold construction. The compound is supplied commercially with purity specifications typically ranging from 95% to 98%, stored at 2–8°C under inert atmosphere with protection from light .

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate vs. Generic Halides


Substituting CAS 1622407-12-8 with generic 2-aminopyridine halides or mono-halogenated pyridine carbamates introduces irreversible limitations in synthetic sequences. The target compound combines three orthogonal functional handles—a Boc-protected amine, an iodo substituent, and a chloro substituent—in a single, commercially available entity . Generic alternatives lacking either the Boc protection, the 6-chloro, or the 3-iodo group require additional protection/deprotection steps or sacrifice the ability to perform two distinct, sequential coupling reactions on the same pyridine core . Mono-iodopyridines allow only a single C–C bond formation; compounds lacking the Boc group at C2 expose the amine to competing N-arylation during Pd-catalyzed cross-coupling, reducing yield and requiring post-coupling reprotection. The specific 3-iodo/6-chloro substitution pattern is critical because iodine undergoes oxidative addition to Pd(0) substantially faster than chlorine (typical rate ratio >1000:1 for C–I vs C–Cl bonds in Pd-catalyzed couplings), enabling chemoselective sequential functionalization without protecting group manipulation of the halogens themselves .

Performance Evidence for tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate


Orthogonal Iodo/Chloro Reactivity for Sequential Coupling

The target compound (CAS 1622407-12-8) contains both a C3-iodo and C6-chloro substituent on a 2-Boc-aminopyridine core. This specific substitution pattern enables sequential Pd-catalyzed cross-coupling without intermediate protection/deprotection of the halogens. The iodine atom at C3 undergoes oxidative addition to Pd(0) with a relative rate >1000-fold faster than the chlorine at C6 under standard Suzuki-Miyaura or Sonogashira conditions . This rate differential is well-established for C(sp²)–I versus C(sp²)–Cl bonds in Pd-catalyzed couplings and is explicitly cited as the mechanistic basis for orthogonal reactivity in 6-chloro-3-iodopyridine derivatives . In contrast, analogs such as 2-amino-3-iodopyridine (CAS 104408-22-4) lack the Boc protection and 6-chloro handle, requiring separate protection of the 2-amine (typical Boc protection step yield: ~85–95%, adding ~2–4 hours to the workflow) and precluding a second coupling at C6 without de novo halogenation . 6-chloro-2-iodo-3-hydroxypyridine (CAS 188057-26-3) retains orthogonal halides but replaces the Boc-protected amine with a hydroxyl group, altering solubility, downstream coupling compatibility, and requiring different protecting group strategies .

Sequential cross-coupling orthogonal halide reactivity Suzuki-Miyaura coupling Sonogashira coupling

Boc Protection Prevents N-Arylation Side Reactions

The tert-butyl carbamate (Boc) group at the C2 position of CAS 1622407-12-8 serves as a protective moiety for the 2-amino functionality, preventing competing N-arylation side reactions during Pd-catalyzed cross-coupling at C3 or C6 [1]. Unprotected 2-aminopyridine halides, such as 2-amino-3-iodopyridine, are susceptible to N-arylation under standard Buchwald-Hartwig or Suzuki coupling conditions, leading to reduced yields of the desired C–C coupled product and requiring chromatographic separation of N-arylated byproducts . The Boc group in CAS 1622407-12-8 also provides a versatile synthetic handle that can be retained through multiple coupling steps and subsequently deprotected under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to liberate the free amine for downstream functionalization (e.g., amide bond formation, reductive amination, or urea synthesis) . Comparatively, N-(6-chloro-3-iodopyridin-2-yl)pivalamide (CAS 800402-05-5) features a pivalamide protecting group that requires harsher deprotection conditions (strong acid or base, elevated temperature) and offers different steric and electronic properties that influence coupling yields and regioselectivity .

Boc protection N-arylation suppression Buchwald-Hartwig amination cross-coupling yield

Single Scaffold for Diverse C3/C6 Substitution Patterns

CAS 1622407-12-8 serves as a common intermediate that can be elaborated into diverse C3/C6 substitution patterns without altering the core synthetic route. This contrasts with mono-functionalized pyridine building blocks, which require distinct synthetic sequences for each desired substitution pattern. The compound is specifically utilized as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules, where the ability to independently introduce aryl, heteroaryl, or alkynyl groups at C3 and C6 is critical for structure-activity relationship (SAR) exploration [1]. A regioisomeric analog, tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate (CAS 1621888-56-9), has the iodine at C2 and chlorine at C6, with the carbamate at C3 . This alternative substitution pattern fundamentally alters the vector of diversification and is not interchangeable with the target compound for synthetic routes requiring C3-aryl/alkynyl and C6-aryl substitution patterns, particularly those targeting specific kinase hinge-binding motifs where C2-amino and C3/C6-aryl geometries are critical .

kinase inhibitor synthesis parallel library synthesis diversification heterocyclic scaffolds

Physical Properties and Storage Stability

CAS 1622407-12-8 is a solid with predicted density of 1.723±0.06 g/cm³, predicted boiling point of 336.9±42.0°C, predicted pKa of 11.10±0.70, and logP (Consensus) of ~3.0, indicating moderate lipophilicity suitable for standard organic solvents . The compound is recommended for storage at 2–8°C under inert atmosphere (nitrogen or argon) with protection from light [1]. These storage requirements are comparable to or less stringent than those of more sensitive analogs (e.g., compounds requiring -20°C or -80°C storage). Multiple commercial suppliers offer this compound with purity specifications of 95% or 98%, enabling procurement from diverse sources with consistent quality [2]. Unlike 2-amino-3-iodopyridine, which lacks the Boc group and may exhibit different long-term stability profiles, or pivalamide-protected analogs (CAS 800402-05-5) with their sterically hindered amide, the target compound's Boc-carbamate-pyridine scaffold offers a balance of stability and reactivity under standard laboratory conditions .

storage stability physical properties inventory management shipping conditions

High-Value Applications of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate


Sequential Suzuki-Miyaura/Sonogashira for Kinase SAR Libraries

In medicinal chemistry programs targeting kinase inhibitors, the ability to independently functionalize C3 and C6 positions of a 2-aminopyridine scaffold is critical for exploring hinge-binding interactions and solvent-exposed region modifications. CAS 1622407-12-8 provides a single commercial building block that can undergo sequential Pd-catalyzed cross-coupling—first at C3 via the more reactive iodo substituent (Suzuki with aryl/heteroaryl boronic acids or Sonogashira with terminal alkynes), followed by C6 functionalization via the chloro substituent under more forcing conditions (elevated temperature, specialized ligands) [1]. This sequential approach eliminates the need to synthesize distinct mono-functionalized pyridine intermediates for each desired substitution pattern, reducing the number of building blocks required for a 10-compound SAR library from 10 distinct pyridine cores to a single common intermediate. The Boc-protected 2-amine remains intact throughout both couplings and can be deprotected with TFA/DCM to reveal the free amine for subsequent amidation, reductive amination, or urea formation .

Telescoped Synthesis of Trisubstituted Pyridines

For process chemistry and scale-up applications, CAS 1622407-12-8 enables telescoped reaction sequences where the first coupling product (C3-functionalized) can be carried forward directly to the second coupling (C6-functionalized) without intermediate purification [1]. This is feasible because the C3-iodo and C6-chloro substituents exhibit orthogonal reactivity—iodine undergoes oxidative addition to Pd(0) quantitatively under mild conditions that leave the chlorine intact . The Boc group further simplifies telescoping by preventing amine coordination to palladium that could otherwise poison the catalyst. This workflow reduces solvent usage, chromatographic purification steps, and overall process mass intensity relative to stepwise approaches requiring isolation of each intermediate, making it particularly valuable for medicinal chemistry groups scaling lead compounds to multi-gram quantities for in vivo studies .

Agrochemical Discovery of Heterocyclic Active Ingredients

In agrochemical research, the pyridine scaffold is a privileged structure in herbicides, fungicides, and insecticides. CAS 1622407-12-8 is utilized for designing novel active ingredients where both the C3 and C6 positions require specific substitution to achieve target binding, metabolic stability, and environmental fate properties [1]. The orthogonal halide reactivity allows agrochemical discovery teams to independently optimize C3 and C6 substituents without altering the synthetic route to the core scaffold, accelerating the design-make-test-analyze cycle. The Boc group provides a latent amine handle that can be unmasked late-stage to introduce solubilizing groups (e.g., polyethylene glycol chains, amino acids) or pro-pesticide moieties that modulate physicochemical properties and bioavailability .

Tandem Cross-Coupling/Cyclization to Fused Heterocycles

The orthogonal C3-iodo and C6-chloro handles in CAS 1622407-12-8 support the synthesis of fused heterocyclic systems such as pyrrolo[2,3-b]pyridines (7-azaindoles) and pyrazolo[3,4-b]pyridines, which are core scaffolds in numerous kinase inhibitors and GPCR modulators [1]. A typical sequence involves Sonogashira coupling at C3 with a terminal alkyne, followed by base- or transition metal-catalyzed cyclization to form a fused pyrrole ring, while the C6-chloro remains available for subsequent Suzuki coupling to introduce aryl/heteroaryl diversity . This tandem approach constructs complex, drug-like heterocyclic frameworks in 2–3 steps from a single commercial building block, compared to 5–7 steps when starting from simpler pyridine precursors that require sequential halogenation and protection/deprotection operations. The Boc-protected 2-amine serves as a directing group or can be deprotected to enable further N-functionalization of the fused heterocycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.